molecular formula C10H14O B6252078 (3-ethyl-2-methylphenyl)methanol CAS No. 55262-15-2

(3-ethyl-2-methylphenyl)methanol

Cat. No.: B6252078
CAS No.: 55262-15-2
M. Wt: 150.2
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Description

(3-Ethyl-2-methylphenyl)methanol is an aromatic alcohol with the molecular formula C₁₀H₁₄O (estimated based on structural analogs). Its structure consists of a benzyl alcohol moiety substituted with a methyl group at the 2-position and an ethyl group at the 3-position of the aromatic ring. This compound is part of a broader class of substituted benzyl alcohols, which are widely utilized as intermediates in organic synthesis, pharmaceuticals, and specialty chemicals. The ethyl and methyl substituents confer unique steric and electronic properties, influencing solubility, reactivity, and biological activity .

Properties

CAS No.

55262-15-2

Molecular Formula

C10H14O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize (3-ethyl-2-methylphenyl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-ethyl-2-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to produce the desired alcohol.

      Reaction Conditions:

  • Reduction of Ketones: : Another method involves the reduction of 3-ethyl-2-methylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (3-Ethyl-2-methylphenyl)methanol can undergo oxidation to form the corresponding aldehyde or ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Products: 3-ethyl-2-methylbenzaldehyde or 3-ethyl-2-methylacetophenone

  • Reduction: : The compound can be reduced to form the corresponding hydrocarbon, 3-ethyl-2-methylbenzene, using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.

      Products: 3-ethyl-2-methylbenzene

  • Substitution: : The hydroxyl group can be substituted with other functional groups through reactions such as esterification or halogenation.

      Products: Esters, halides

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, NaBH4, LiAlH4

    Substitution: Acyl chlorides, halogens, acids

Scientific Research Applications

Chemistry

In chemistry, (3-ethyl-2-methylphenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of aromatic alcohols on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

Industry

Industrially, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its aromatic properties make it suitable for use in perfumery and flavoring agents.

Mechanism of Action

The mechanism by which (3-ethyl-2-methylphenyl)methanol exerts its effects depends on its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is typically the site of reactivity, undergoing transformation to form aldehydes or ketones. In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Structural Features
(3-Ethyl-2-methylphenyl)methanol C₁₀H₁₄O 150.22 (estimated) -CH₃ (2), -C₂H₅ (3) Lipophilic, sterically hindered
(3-Methoxy-2-methylphenyl)methanol C₉H₁₂O₂ 152.19 -CH₃ (2), -OCH₃ (3) Polar due to methoxy group
[3-(1-(1H-Imidazol-4-yl)ethyl)-2-methylphenyl]methanol C₁₃H₁₆N₂O 216.28 -CH₃ (2), -CH₂CH₂(imidazole) (3) Bioactive heterocyclic moiety

Key Observations :

  • The ethyl group in this compound increases lipophilicity compared to the polar methoxy group in its analog (). This reduces water solubility but enhances compatibility with nonpolar solvents .
  • The imidazole-containing derivative () exhibits enhanced biological activity due to the nitrogen-rich heterocycle, making it relevant for pharmaceutical applications .

Physicochemical Properties

Property This compound (3-Methoxy-2-methylphenyl)methanol [3-(1-(1H-Imidazol-4-yl)ethyl)-2-methylphenyl]methanol
Boiling Point ~250–270°C (estimated) ~260–280°C >300°C (due to imidazole stability)
Solubility in Water Low (hydrophobic substituents) Moderate (polar OCH₃ group) Low (heterocycle dominates)
LogP (Octanol-Water Partition) ~2.8 (estimated) ~1.5 ~1.0 (imidazole increases polarity)

Key Observations :

  • The methoxy analog () has higher water solubility due to hydrogen bonding via the oxygen atom, whereas the ethyl derivative’s hydrophobicity limits aqueous solubility .
  • The imidazole derivative () may exhibit pH-dependent solubility due to the basic nitrogen in the heterocycle .

Reactivity Differences :

  • The ethyl group in the target compound may undergo oxidation to a ketone under strong conditions, while the methoxy group is resistant to oxidation but susceptible to demethylation .
  • The imidazole ring () participates in hydrogen bonding and coordination chemistry, enabling interactions with biological targets .

Key Observations :

  • Methanol derivatives (e.g., parent methanol in ) are highly toxic, but substitution with aromatic groups (e.g., benzyl alcohol) reduces volatility and alters metabolic pathways, mitigating systemic toxicity .
  • The imidazole derivative () is designed for therapeutic use, implying rigorous toxicity screening to ensure safety .

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